molecular formula C13H10F2O2 B6373800 2-Fluoro-4-(2-fluoro-4-methoxyphenyl)phenol CAS No. 1261961-53-8

2-Fluoro-4-(2-fluoro-4-methoxyphenyl)phenol

Cat. No.: B6373800
CAS No.: 1261961-53-8
M. Wt: 236.21 g/mol
InChI Key: OTSIFXXTMRMTBU-UHFFFAOYSA-N
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Description

2-Fluoro-4-(2-fluoro-4-methoxyphenyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(2-fluoro-4-methoxyphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(2-fluoro-4-methoxyphenyl)phenol can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols.

Scientific Research Applications

2-Fluoro-4-(2-fluoro-4-methoxyphenyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(2-fluoro-4-methoxyphenyl)phenol involves its interaction with specific molecular targets. For example, it may act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-(2-fluoro-4-methoxyphenyl)phenol is unique due to the presence of both fluorine atoms and a methoxy group, which can influence its chemical reactivity and interactions with biological molecules

Properties

IUPAC Name

2-fluoro-4-(2-fluoro-4-methoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O2/c1-17-9-3-4-10(11(14)7-9)8-2-5-13(16)12(15)6-8/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTSIFXXTMRMTBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40684282
Record name 2',3-Difluoro-4'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261961-53-8
Record name 2',3-Difluoro-4'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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